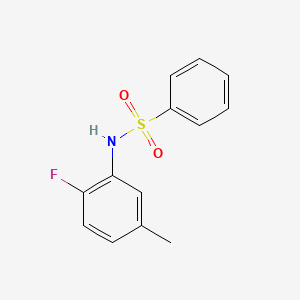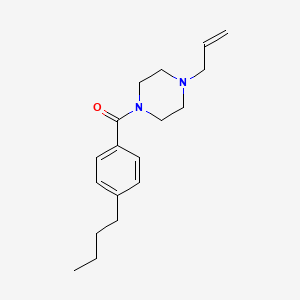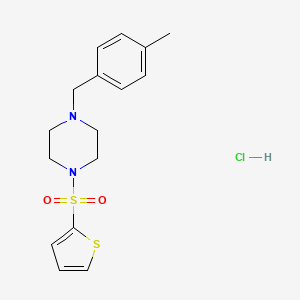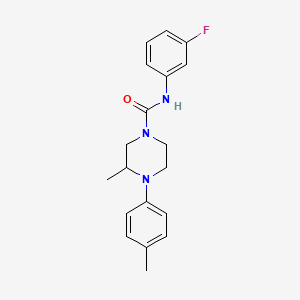
N-(2-fluoro-5-methylphenyl)benzenesulfonamide
説明
N-(2-fluoro-5-methylphenyl)benzenesulfonamide, also known as FMeSA, is a compound that has gained significant attention in scientific research due to its potential therapeutic benefits. FMeSA belongs to the family of sulfonamide compounds, which have been widely used in the pharmaceutical industry for their antibacterial, antifungal, and diuretic properties. In recent years, FMeSA has been studied for its potential in treating various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of N-(2-fluoro-5-methylphenyl)benzenesulfonamide is not fully understood, but studies have suggested that it works by inhibiting specific enzymes and signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting these enzymes, this compound can induce apoptosis in cancer cells.
In neurological research, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which is beneficial in treating Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, the process by which tumors develop new blood vessels to supply nutrients. In neurological research, this compound has been shown to protect neurons from oxidative stress, increase the levels of acetylcholine in the brain, and inhibit the aggregation of amyloid beta peptides.
実験室実験の利点と制限
One advantage of N-(2-fluoro-5-methylphenyl)benzenesulfonamide in lab experiments is its high potency and specificity for its target enzymes and signaling pathways. This makes it an ideal candidate for studying the mechanisms of action of specific enzymes and pathways in cells. However, one limitation of this compound is its potential toxicity, which can limit its use in in vivo studies.
将来の方向性
There are several future directions for N-(2-fluoro-5-methylphenyl)benzenesulfonamide research. In cancer research, this compound could be further studied for its potential in combination therapy with other anticancer drugs. Additionally, this compound could be studied for its potential in treating other types of cancer, such as breast and lung cancer.
In neurological research, this compound could be further studied for its potential in treating other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, this compound could be studied for its potential in combination therapy with other drugs, such as cholinesterase inhibitors, for treating Alzheimer's disease.
Conclusion
In conclusion, this compound is a compound that has shown promising results in scientific research for its potential therapeutic benefits in cancer and neurological disorders. Its high potency and specificity make it an ideal candidate for studying the mechanisms of action of specific enzymes and signaling pathways in cells. However, its potential toxicity limits its use in in vivo studies, and further research is needed to fully understand its therapeutic potential.
科学的研究の応用
N-(2-fluoro-5-methylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic benefits in various fields of medicine. In cancer research, this compound has shown promising results as an inhibitor of tumor growth and cell proliferation. Studies have shown that this compound induces apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment.
In neurological research, this compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to inhibit the aggregation of amyloid beta peptides, which are known to play a role in the development of Alzheimer's disease. Additionally, this compound has been shown to protect neurons from oxidative stress, which is a hallmark of Parkinson's disease.
特性
IUPAC Name |
N-(2-fluoro-5-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-10-7-8-12(14)13(9-10)15-18(16,17)11-5-3-2-4-6-11/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOANFIAWHMWRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(2-chloro-4-fluorobenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B4423422.png)

![N-(2-ethylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423437.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4423439.png)
![methyl {[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4423444.png)
![N-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4423452.png)
![N-(2,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4423460.png)
![1-(4-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4423473.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride](/img/structure/B4423486.png)
![methyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4423497.png)

![ethyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B4423509.png)